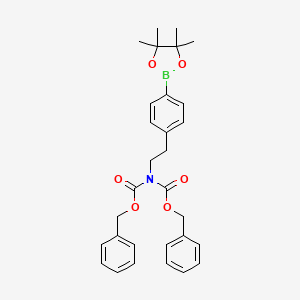

4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester” is a chemical compound that plays a significant role in various scientific experiments. It is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .

Synthesis Analysis

The compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of “this compound” is C30H34BNO6 . The molecular weight is 515.41.Chemical Reactions Analysis

The compound is an electron-rich boronic acid ester that can also be used in protodeboronation . It may be used to synthesize 4- (2,2′ -bithiophen-5-yl)- 5-phenylpyrimidine for potential usage in the development of sensing devices for the detection of nitroaromatic explosives . It can also be used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye sensitized solar cells (DSSCs) .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 93-98 °C .Applications De Recherche Scientifique

Oxidation-Responsive Polymers

A study by Song et al. (2013) describes the synthesis of amphiphilic poly(amino ester)s, which can degrade in aqueous media via H2O2 oxidation. This process involves phenylboronic pinacol ester-containing diacrylate, hinting at the potential of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester in polymer degradation studies.

Phosphorescence Properties

Arylboronic esters, closely related to this compound, exhibit phosphorescence in solid state at room temperature, as reported by Shoji et al. (2017). This finding challenges the notion that heavy atoms are necessary for phosphorescent organic molecules.

H2O2-Cleavable Poly(ester-amide)s

Cui et al. (2017) demonstrate the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, indicating the role of similar compounds in creating responsive polymeric materials.

Hydrolysis at Physiological pH

Research by Achilli et al. (2013) focuses on the hydrolysis of phenylboronic pinacol esters at physiological pH, relevant for considering the stability of compounds like this compound in biological environments.

Responsive Polymeric Micelles

Vrbata and Uchman (2018) report the synthesis of block copolymer micelles using phenylboronic ester, suggesting the potential of this compound in drug delivery and responsive nanotechnology.

Fluorescent Sensor Development

Miho et al. (2021) developed a highly sensitive PET-type fluorescent sensor using anthracene-(aminomethyl)phenylboronic acid pinacol ester, which relates to the use of this compound in sensor technologies.

Suzuki Coupling Reactions

Chaumeil et al. (2002) explore the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions, indicating the potential of similar boronic esters in organic synthesis.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester is the transition metal catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, the this compound) transfers its organic group to the transition metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which the this compound participates, involves two main biochemical pathways: oxidative addition and transmetalation . The downstream effects of these pathways result in the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and should be taken into account when considering its use in pharmacological applications .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound, being a boronic acid ester, is transferred from boron to palladium during the transmetalation process .

Molecular Mechanism

The molecular mechanism of 4-(Di-cbz-amino)ethyl-phenylboronic acid pinacol ester primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium .

Propriétés

IUPAC Name |

benzyl N-phenylmethoxycarbonyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34BNO6/c1-29(2)30(3,4)38-31(37-29)26-17-15-23(16-18-26)19-20-32(27(33)35-21-24-11-7-5-8-12-24)28(34)36-22-25-13-9-6-10-14-25/h5-18H,19-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYCPMZDHKHRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN(C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34BNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2569446.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2569458.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2,6-difluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569459.png)

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2569460.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-[(2-methoxyethyl)amino]-5-nitrobenzoate](/img/structure/B2569461.png)

![3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2569462.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide](/img/structure/B2569463.png)